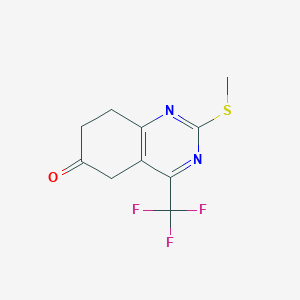

5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline

Description

5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is a quinazoline derivative characterized by a partially hydrogenated bicyclic core (tetrahydroquinazoline) with distinct functional groups: a methylthio (-SMe) substituent at position 2, a keto group (-O) at position 6, and a trifluoromethyl (-CF₃) group at position 4 . Its molecular formula is C₁₀H₉F₃N₂OS, with a CAS registry number documented in structural databases . Quinazolines, as a class, are pharmacologically significant, with applications ranging from kinase inhibitors to antimicrobial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylthio group may influence electronic properties and binding interactions .

Properties

Molecular Formula |

C10H9F3N2OS |

|---|---|

Molecular Weight |

262.25 g/mol |

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one |

InChI |

InChI=1S/C10H9F3N2OS/c1-17-9-14-7-3-2-5(16)4-6(7)8(15-9)10(11,12)13/h2-4H2,1H3 |

InChI Key |

VXMZVKLRZKTEEG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(CC(=O)CC2)C(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

A common approach to quinazoline derivatives involves the cyclization of substituted 2-aminobenzamides. For the preparation of 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline, the key intermediate is a 2-aminobenzamide bearing a trifluoromethyl substituent at the 4-position.

- Starting materials such as 2-aminobenzamide derivatives with appropriate substituents are reacted with reagents that promote ring closure to form the quinazoline scaffold.

- The methylthio group at position 2 can be introduced via nucleophilic substitution of a suitable leaving group or by direct alkylation of a thiol precursor.

Use of Boc Anhydride and DMAP Catalysis for Quinazoline-2,4-dione Formation

Recent advances demonstrate the use of 4-dimethylaminopyridine (DMAP) as a catalyst in one-pot syntheses of quinazoline-2,4-diones, which are closely related to the quinazoline core of the target compound.

- The reaction involves the treatment of 2-aminobenzamide derivatives with di-tert-butyl dicarbonate ((Boc)2O) in the presence of DMAP.

- This method proceeds under mild conditions (room temperature or microwave irradiation) and avoids the need for metal catalysts.

- The process can yield quinazoline-2,4-dione intermediates with high efficiency and regioselectivity, which can be further transformed to the target compound by substitution and hydrolysis steps.

For example, a trifluoromethyl-substituted quinazoline-2,4-dione was obtained in 71% yield after purification, demonstrating the feasibility of this approach for trifluoromethylated quinazolines.

Regioselective Synthesis via Reactions with Hydrazonoyl Chlorides

Another synthetic route involves the regioselective reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides to form angular regioisomers of triazoloquinazolinones, which can be precursors or analogs of tetrahydroquinazoline derivatives.

- These reactions proceed under reflux in dioxane with triethylamine as a base.

- The regioselectivity is controlled by electronic factors and can be exploited to install substituents such as trifluoromethyl groups at specific positions.

- The methylthio group can be introduced via S-alkylation steps preceding cyclization.

- This method yields stereoisomeric cis- and trans-products with potential biological activity.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of substituted 2-aminobenzamides | Direct ring closure to quinazoline core | Straightforward, uses commercially available precursors | May require multiple steps for substitution |

| DMAP-catalyzed one-pot synthesis with (Boc)2O | Mild conditions, metal-free catalysis, high regioselectivity | Efficient, avoids harsh reagents | Limited to quinazoline-2,4-dione intermediates |

| Regioselective reaction with hydrazonoyl chlorides | Electronic control of regioselectivity, stereoisomer formation | Enables diverse substitution patterns | Requires careful control of reaction conditions |

| Patented multi-step processes | Detailed synthetic pathways for pharmaceutically relevant derivatives | Scalable, includes purification strategies | Complex, may involve proprietary steps |

Experimental Data Summary

| Compound/Intermediate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinazoline-2,4-dione with trifluoromethyl group | DMAP, (Boc)2O, microwave, 30 min | 71 | Purified by column chromatography |

| 2-Aminobenzamide derivative cyclization | Reflux with suitable reagents | Variable | Precursor to quinazoline core |

| Hydrazonoyl chloride reaction with 2-thioxopyrimidin-4-one | Reflux in dioxane, triethylamine | Moderate | Produces angular regioisomers, stereoisomers |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Recent studies have identified 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline as a promising candidate for antiviral drug development. Research indicates that this compound exhibits significant activity against various viral strains, including those from the influenza virus family and retroviruses like HIV.

For instance, a study highlighted the effectiveness of similar heterocycles in inhibiting the replication of HIV-1 in vitro, suggesting that modifications to the quinazoline scaffold could enhance antiviral efficacy . The trifluoromethyl group is known to increase lipophilicity, potentially aiding in cellular penetration and bioavailability.

Antibacterial Activity

In addition to its antiviral potential, 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline has shown antibacterial properties against gram-positive and gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

A comparative study on various quinazoline derivatives demonstrated that compounds with similar structures exhibited zones of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus . This suggests that further exploration of this compound could lead to the development of new antibacterial agents.

Synthetic Pathways

The synthesis of 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline can be achieved through several methods involving cyclization reactions of precursors containing thioketones and trifluoromethylated reagents. For example:This synthetic versatility allows for the introduction of various substituents that can modulate biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications at the nitrogen and sulfur positions can significantly affect the compound's potency and selectivity against specific biological targets .

Case Study: Antiviral Screening

A recent investigation screened a library of quinazoline derivatives for antiviral activity against influenza viruses. The study found that certain derivatives exhibited up to 70% inhibition of viral replication at low concentrations (IC50 values ranging from 0.5 to 10 µM), highlighting the potential of modifying the quinazoline scaffold for enhanced antiviral activity .

Case Study: Antibacterial Efficacy

In another study focusing on antibacterial efficacy, a series of synthesized quinazoline derivatives were tested against Staphylococcus aureus. Results showed that several compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antibacterial properties compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Analysis :

- The methylthio group in the target compound offers intermediate electronegativity between methyl (-CH₃) and chloro (-Cl). Sulfur’s larger atomic radius may enhance π-stacking or hydrophobic interactions in biological systems.

Variations at Position 6

Analysis :

- The oxo group in the target compound provides a planar, electron-deficient site, facilitating interactions with nucleophilic residues in enzymes.

- Hydroxy analogs (e.g., 6-hydroxy derivatives) could improve solubility but may undergo oxidation or esterification in vivo .

Trifluoromethyl Group Modifications

Analysis :

- The trifluoromethyl group is a hallmark of the target compound, contributing to its resistance to oxidative metabolism and improving blood-brain barrier penetration compared to phenyl or iodo analogs .

Biological Activity

5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H10F3N3OS

- Molecular Weight : 281.26 g/mol

- Structure : The compound features a quinazoline core with trifluoromethyl and methylthio substituents that may influence its biological activity.

Synthesis

The synthesis of 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline typically involves multi-step reactions that include cyclization and functional group modifications. The exact synthetic pathways can vary based on the desired substituents and yield optimization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- In vitro Studies : Compounds similar to 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline have shown cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to evaluate cell viability post-treatment.

Antimicrobial Activity

Quinazolines have also demonstrated significant antimicrobial properties:

- Mechanism : The mechanism may involve inhibition of DNA synthesis or interference with metabolic pathways in bacteria.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline to various biological targets:

- Target Proteins : These include kinases and other enzymes implicated in cancer progression.

The binding free energy calculations indicate that the compound has a favorable interaction profile with target proteins compared to known inhibitors.

Case Studies

- Study on Breast Cancer : A study conducted on substituted quinazolines showed promising results in inhibiting the growth of MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating its effectiveness as a potential therapeutic agent against breast cancer .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of various quinazoline derivatives against pathogenic bacteria. The results indicated that certain derivatives had lower MIC values than traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions or functionalization of preformed tetrahydroquinazoline scaffolds. For example:

- Cyclocondensation : Reacting 2-(chloroacetyl)amino benzoic acid derivatives with aminothiazole or diazenyl precursors under reflux conditions yields quinazoline cores. Yields (62–67%) depend on substituent electronic effects and solvent polarity .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Sonogashira reactions introduce aryl/alkynyl groups. For instance, coupling 4-bromoquinazoline with boronic acids or terminal alkynes using Pd(PPh₃)₄/CuI catalysts in dioxane/THF achieves functionalization (e.g., 67% yield for Sonogashira coupling) .

Q. Table 1: Representative Synthetic Methods

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation and binding interactions with biological targets (e.g., dihydrofolate reductase (DHFR)) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl and methylthio groups). Coupling constants in aromatic regions confirm ring saturation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 482 for brominated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across assays?

Methodological Answer:

- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For DHFR inhibitors, compare in vitro enzyme kinetics (IC₅₀) with in situ antiproliferative activity .

- Purity Analysis : Contradictions may arise from impurities. Employ HPLC-MS to verify compound integrity (>95% purity) .

- Solubility Optimization : Poor aqueous solubility can skew results. Use DMSO/cosolvent systems or pro-drug strategies to enhance bioavailability .

Q. How can computational methods predict binding affinity to enzymes like DHFR?

Methodological Answer:

- Molecular Docking : Use crystal structures (e.g., PDB: 1U72 for DHFR) to model ligand-enzyme interactions. Key residues (Asp27, Leu22) form hydrogen bonds with the quinazoline core .

- MD Simulations : Simulate dynamic binding over 100 ns to assess stability of the trifluoromethyl group in hydrophobic pockets .

- QSAR Models : Corolate substituent electronegativity (e.g., CF₃ vs. Cl) with inhibitory potency using Hammett parameters .

Q. What challenges arise in optimizing yields for halogenated derivatives?

Methodological Answer:

- Catalyst Selection : Pd vs. Cu catalysts impact cross-coupling efficiency. Pd(PPh₃)₄ minimizes side reactions in Suzuki couplings compared to PdCl₂ .

- Temperature Control : Exothermic reactions (e.g., bromination) require slow addition at 0°C to prevent decomposition .

- Protecting Groups : Shield reactive sites (e.g., NH in tetrahydroquinazoline) with Boc groups during halogenation .

Q. How to design analogs to study the trifluoromethyl group's role?

Methodological Answer:

- Isosteric Replacement : Substitute CF₃ with Cl, Br, or OCF₃ to evaluate steric/electronic effects on DHFR binding .

- Synthetic Routes : Use Ullman coupling or nucleophilic substitution to introduce variants. For example, replace CF₃ with SCH₃ via thiolation under basic conditions .

- SAR Studies : Compare IC₅₀ values of analogs to map critical substituent positions (e.g., C4-CF₃ vs. C2-SCH₃) .

Q. Table 2: Key Functional Group Modifications

Q. How to address low stability in physiological buffers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.